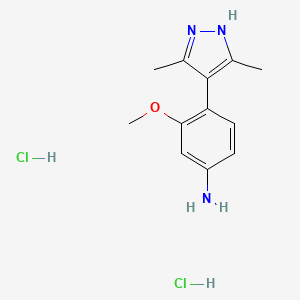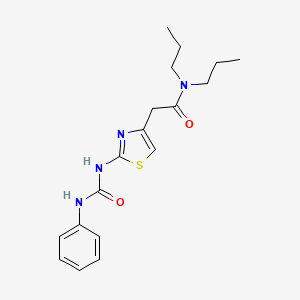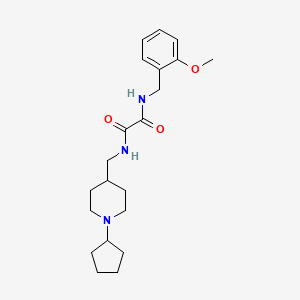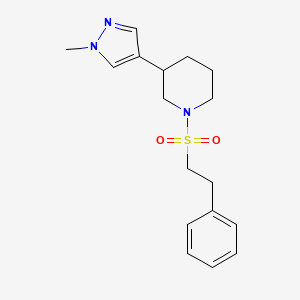
N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis often begins with the assembly of the pyrazole ring. The procedure typically involves the cyclization of 1,3-diketones with hydrazines under controlled acidic or basic conditions. This is followed by sulfonylation and subsequent methylation steps. Ethanesulfonamide can then be introduced through sulfonamide coupling reactions, using reagents like sulfonyl chlorides and a base such as triethylamine.
Industrial production methods: For industrial-scale production, advanced methods like continuous flow synthesis or catalytic hydrogenation could be employed to ensure yield efficiency. Automation and stringent reaction control are essential to maintain product purity and consistency.
Types of reactions it undergoes:
Oxidation: The aromatic groups can undergo electrophilic aromatic substitution reactions.
Reduction: Possible at the pyrazole ring.
Substitution: Can occur at various functional groups, particularly the sulfonyl and phenyl groups.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nucleophiles under catalytic or microwave-assisted conditions.
Major products formed from these reactions:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted sulfonamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in synthetic organic chemistry, aiding in the development of new molecules with potential biological activity.
Biology: Its structure suggests roles in binding to biological receptors, making it valuable in studies of receptor-ligand interactions and enzyme inhibition.
Medicine: Pharmacologically, it may serve as a lead compound for developing drugs targeting inflammation, infections, or cancer. Its sulfonamide moiety suggests potential antibacterial and antitumor properties.
Industry: In industrial applications, it can be part of the synthesis of agrochemicals or specialty chemicals where its reactivity patterns are exploited for specific functionalization.
Mecanismo De Acción
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide group might inhibit enzyme activity by mimicking natural substrates or binding to active sites. Pathways involved often relate to signal transduction, cellular metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar compounds include:
N-(4-methylsulfonylphenyl)-ethanesulfonamide: Both share sulfonamide and aromatic features but differ in ring structure.
Pyrazoles: Varying substitutions on the pyrazole ring offer different biological activities.
Other sulfonamides: Such as sulfamethoxazole, a well-known antibacterial agent, highlighting the therapeutic potential.
The uniqueness of N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its structural diversity combining sulfonamide, pyrazole, and aromatic functionalities, making it a versatile candidate for multiple research avenues.
Propiedades
IUPAC Name |
N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-11-9-15(10-12-16)18-13-19(22(20-18)27(3,23)24)17-8-6-5-7-14(17)2/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMOKSHGWZKOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2907543.png)

![1-(3a-Methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2907545.png)

![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)




![1-benzyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2907555.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)


